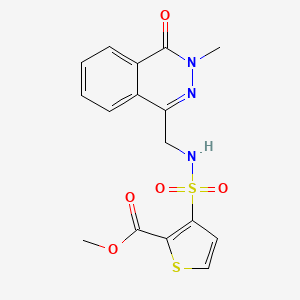

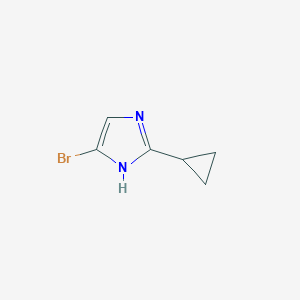

![molecular formula C32H35N3O4S2 B2509842 ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532971-22-5](/img/structure/B2509842.png)

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the benzoylation of substituted phenols under low temperature . These benzoylated products then undergo a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to give hydroxy benzophenones . It’s also noted that ethyl (2-methylbenzoyl)acetate, a β-keto ester, undergoes Co/Mn mediated oxidative coupling reaction with various indole derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indole ring, a thiophene ring, and a benzoyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the benzoyl group can participate in acylation reactions, and the indole ring can undergo electrophilic substitution .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

The synthesized compound S1 demonstrated potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. Additionally, compound S4 exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) .

Antioxidant Properties

Compound S4 and S6 displayed remarkable antioxidant activity. Their IC50 values were 48.45 and 45.33, respectively, when compared to ascorbic acid (used as a standard antioxidant) .

Anticorrosion Efficiency

Compound S7 showed significant anticorrosion efficiency (97.90%) with a low corrosion rate .

Anticancer Potential

Compound S8 exhibited effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^-4 M, comparable to the standard drug adriamycin .

Anti-Inflammatory Properties

Thiophene-containing compounds have been investigated for their anti-inflammatory effects. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has shown promise as an anti-inflammatory agent .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in the treatment of Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-10-5-4-6-12-26(24)41-31(29)34-28(36)20-40-27-19-35(25-11-8-7-9-23(25)27)18-17-33-30(37)22-15-13-21(2)14-16-22/h7-9,11,13-16,19H,3-6,10,12,17-18,20H2,1-2H3,(H,33,37)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALODWOUCMWRJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)